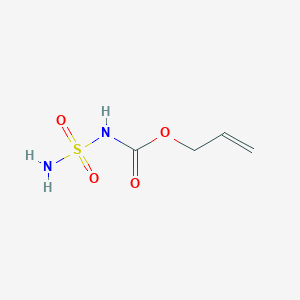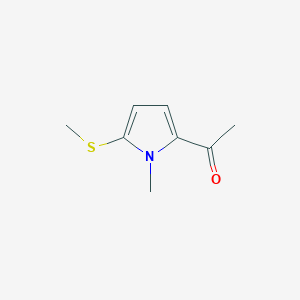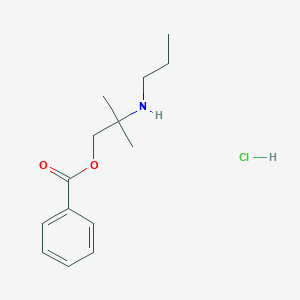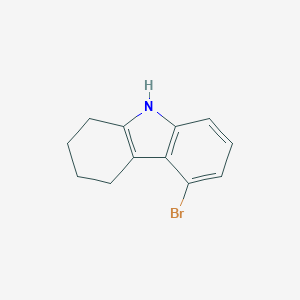
Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is a chemical compound with the molecular formula C4H8N2O4S . It is also known by its CAS number 153028-12-7.
Molecular Structure Analysis
The molecular structure of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 180.19 g/mol.Scientific Research Applications
Antiviral Research
Carbamic acid, (aminosulfonyl)-, 2-propenyl ester has been identified as a potential antiviral agent against SARS-CoV-2. Through GC-MS analysis, it was found to exhibit binding affinity to the main protease of the virus, which is crucial for viral replication. This suggests that the compound could be developed into a therapeutic option to treat infections caused by the pathogen .
Computational Biology
In silico studies, including molecular docking and dynamics simulations, have utilized this compound to predict interactions with biological targets. The compound’s good pharmacokinetics and toxicity properties make it a promising candidate for further computational biology research .
Organic Synthesis
As a reagent, Carbamic acid, (aminosulfonyl)-, 2-propenyl ester is used in organic synthesis. Its reactivity profile allows it to participate in various chemical reactions, contributing to the synthesis of complex organic molecules .
Environmental Testing
This compound’s stability and reactivity also make it suitable for environmental testing. It can be used as a standard or reference compound in analytical methods such as chromatography, helping to identify and quantify pollutants .
Biochemistry Studies
In biochemistry, the compound can be used to study enzyme-substrate interactions, particularly in systems where sulfonamide or carbamate groups play a role. It serves as a model compound to understand the biochemical pathways and mechanisms .
Pharmaceutical Development
Due to its pharmacological properties, this compound is explored in the development of new pharmaceuticals. It can act as a building block for drugs that target a variety of diseases, especially where enzyme inhibition is a therapeutic strategy .
Safety and Hazards
properties
IUPAC Name |
prop-2-enyl N-sulfamoylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7)(H2,5,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDCJHUNDSQFFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)



![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)




